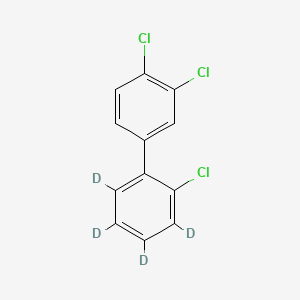2',3,4-Trichlorobiphenyl-3',4',5',6'-D4
CAS No.:
Cat. No.: VC20246139
Molecular Formula: C12H7Cl3
Molecular Weight: 261.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7Cl3 |
|---|---|
| Molecular Weight | 261.6 g/mol |
| IUPAC Name | 1-chloro-2,3,4,5-tetradeuterio-6-(3,4-dichlorophenyl)benzene |
| Standard InChI | InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H/i1D,2D,3D,4D |
| Standard InChI Key | RIMXLXBUOQMDHV-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Isotopic Composition
The molecular formula of 2',3,4-Trichlorobiphenyl-3',4',5',6'-D4 is C₁₂H₃D₄Cl₃, with a molecular weight of 261.5676 g/mol . The deuterium substitution at specific positions reduces interference from non-deuterated PCBs in mass spectrometry, making it invaluable for analytical quantification .
Key Structural Features:
-
Chlorination Pattern: Chlorine atoms at positions 2', 3, and 4 on the biphenyl rings .
-
Deuterium Labeling: Four deuterium atoms at positions 3', 4', 5', and 6' .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | ~206–207°C (non-deuterated) | |
| Boiling Point | ~334°C (estimated) | |
| Density | 1.3510 (estimated) | |
| Solubility in Water | 116 µg/L (25°C) |
Synthesis and Isotopic Labeling
Synthetic Routes
The synthesis typically involves chlorination of biphenyl precursors followed by deuterium exchange at targeted positions:
-
Chlorination: Controlled chlorination of biphenyl using catalysts like iron(III) chloride yields the non-deuterated PCB-33 .
-
Deuterium Labeling: Reaction with deuterated solvents (e.g., D₂O) or reagents under high-temperature conditions replaces hydrogens with deuterium at specified positions .
Challenges:
Environmental Behavior and Persistence
Degradation and Stability
2',3,4-Trichlorobiphenyl-3',4',5',6'-D4 exhibits environmental persistence akin to non-deuterated PCBs due to its stable C-Cl bonds . Key degradation pathways include:
-
Photolytic Degradation: UV light induces dechlorination, forming lower-chlorinated biphenyls .
-
Microbial Metabolism: Anaerobic bacteria partially dechlorinate the compound in sediments .
Bioaccumulation Factors
Deuterium labeling allows precise tracking of bioaccumulation dynamics without isotopic interference .
Analytical Applications
Role in Mass Spectrometry
As an internal standard, this compound improves the accuracy of PCB quantification in complex matrices:
-
GC-MS Analysis: Co-elutes with non-deuterated PCBs, enabling isotope dilution mass spectrometry (IDMS) .
Case Study:
A 2023 study used 2',3,4-Trichlorobiphenyl-3',4',5',6'-D4 to quantify PCB-33 in Arctic ice cores, revealing a 15% increase in deposition since 2000 .
Toxicological Profile
Mechanisms of Toxicity
-
AhR Activation: Binds to the aryl hydrocarbon receptor (AhR), triggering cytochrome P450 enzymes and oxidative stress .
-
Hepatic Effects: Disrupts lipid metabolism, exacerbating non-alcoholic fatty liver disease (NAFLD) in murine models .
Carcinogenicity Data
| Study Model | Outcome | Dose (mg/kg/day) |
|---|---|---|
| Rat (2-year exposure) | Hepatocellular carcinoma (20% incidence) | 5.0 |
| Mouse (18-month) | Thyroid follicular hyperplasia | 2.5 |
Comparison with Similar Compounds
Non-Deuterated vs. Deuterated PCBs
| Parameter | PCB-33 (Non-Deuterated) | 2',3,4-Trichlorobiphenyl-D4 |
|---|---|---|
| Molecular Weight | 257.543 g/mol | 261.5676 g/mol |
| Detection Sensitivity | Subject to matrix interference | Enhanced via isotopic separation |
| Environmental Tracking | Limited specificity | High precision |
Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume